molecular formula C50H42O6P2 B12468209 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene

Katalognummer: B12468209
Molekulargewicht: 800.8 g/mol
InChI-Schlüssel: HMDFZBAEPVXJAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylphosphoroso groups attached to a naphthalene core through ethoxy linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene typically involves the reaction of naphthalene derivatives with diphenylphosphoroso compounds. One common method includes the use of phase-transfer catalysis and microwave irradiation to enhance the reaction efficiency . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoroso groups to diphenylphosphine.

    Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Wissenschaftliche Forschungsanwendungen

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C50H42O6P2

Molekulargewicht

800.8 g/mol

IUPAC-Name

1,8-bis[2-(2-diphenylphosphorylphenoxy)ethoxy]naphthalene

InChI

InChI=1S/C50H42O6P2/c51-57(40-21-5-1-6-22-40,41-23-7-2-8-24-41)48-33-15-13-29-44(48)53-35-37-55-46-31-17-19-39-20-18-32-47(50(39)46)56-38-36-54-45-30-14-16-34-49(45)58(52,42-25-9-3-10-26-42)43-27-11-4-12-28-43/h1-34H,35-38H2

InChI-Schlüssel

HMDFZBAEPVXJAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOC4=CC=CC5=C4C(=CC=C5)OCCOC6=CC=CC=C6P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.